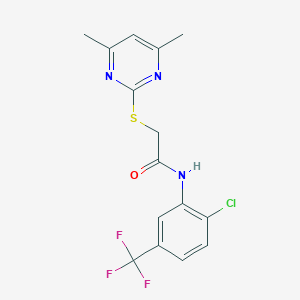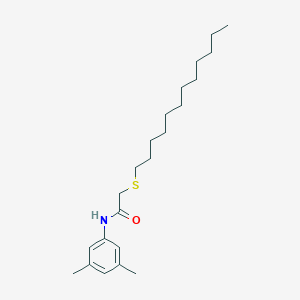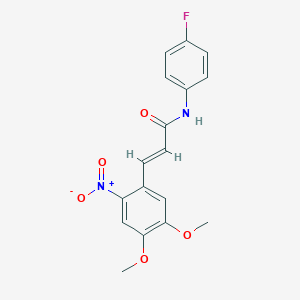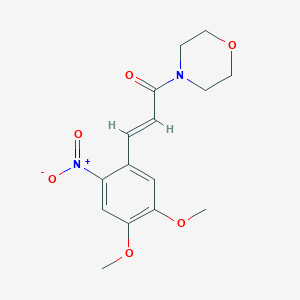
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H13ClF3N3OS and its molecular weight is 375.8g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Biological Effects
Synthetic Organic Chemistry based on N-Ar Axis : Research led by Kondo and Murakami (2001) details advancements in synthetic organic chemistry, particularly involving N-Ar axis chemistry. They developed storable N-acetyl-N-(2-trifluoromethylphenyl)acetamide among other compounds, showcasing the potential of such structures for creating N-acylation reagents with improved chemoselectivity. This research underscores the synthetic versatility and potential applications of compounds with intricate N-Ar structures, akin to the compound of interest (Kondo & Murakami, 2001).
Environmental and Health Impacts of Fluorinated Compounds : A review by Wang et al. (2019) on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) highlights the environmental and health considerations of such compounds. While not directly related, the discussion on fluorinated compounds' persistence and potential toxicity provides context for evaluating related chemicals' environmental footprint and safety profile (Wang et al., 2019).
Analytical and Environmental Considerations
Analysis of Emerging Fluoroalkylether Substances : Munoz et al. (2019) review the analytical approaches for detecting fluoroalkylether compounds in the environment, emphasizing the need for advanced detection methods due to these substances' persistent and toxic nature. This research is pertinent for understanding the analytical challenges and environmental concerns associated with fluorinated compounds, including those structurally similar to the compound (Munoz et al., 2019).
Degradation of Polyfluoroalkyl Chemicals : Liu and Avendaño's review (2013) on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of these compounds. Understanding the degradation pathways and potential persistence of similar fluorinated chemicals can inform the environmental risk assessment of new chemical entities (Liu & Avendaño, 2013).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3OS/c1-8-5-9(2)21-14(20-8)24-7-13(23)22-12-6-10(15(17,18)19)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZRPSCXVCCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)
![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)

![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)


![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)